molecular formula C11H13F2N B164754 1-(2,4-Difluorophenyl)piperidine CAS No. 1345471-75-1

1-(2,4-Difluorophenyl)piperidine

Cat. No.: B164754
CAS No.: 1345471-75-1
M. Wt: 197.22 g/mol
InChI Key: DZAKQIMUXDHLRT-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)piperidine is a chemical compound with the molecular formula C11H13F2N. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms, substituted with a 2,4-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)piperidine typically involves the reaction of piperidine with 2,4-difluorobenzene under specific conditions. One common method includes the use of piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a reasonable yield of 62.4%. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like methanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2,4-Difluorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)piperidine: Similar structure but with chlorine atoms instead of fluorine.

    1-(2,4-Dimethylphenyl)piperidine: Features methyl groups instead of fluorine.

    1-(2,4-Difluorophenyl)piperazine: Contains a piperazine ring instead of piperidine

Uniqueness: 1-(2,4-Difluorophenyl)piperidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. Fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

1-(2,4-difluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAKQIMUXDHLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627199
Record name 1-(2,4-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-75-1
Record name Piperidine, 1-(2,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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